molecular formula C14H19N3O2 B565480 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 CAS No. 1246819-70-4

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3

Cat. No.: B565480
CAS No.: 1246819-70-4
M. Wt: 264.343
InChI Key: JUMGOLYNZBZPKE-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Nomenclature

The deuterated compound 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 (CAS: 1246819-70-4) features a benzimidazole core substituted with a butanoic acid ethyl ester group at position 2 and a methyl group at position 1. Its molecular formula is C₁₄H₁₆D₃N₃O₂ , with a molecular weight of 264.34 g/mol . The IUPAC name is ethyl 4-[5-amino-1-(trideuteriomethyl)benzimidazol-2-yl]butanoate, reflecting the trideuterated methyl group at the nitrogen atom of the benzimidazole ring.

The structural configuration includes:

  • A benzimidazole ring with an amino group at position 5.
  • A trideuterated methyl group (-CD₃) at position 1.
  • A four-carbon butanoic acid ethyl ester chain at position 2.

Key structural representations :

  • SMILES : [2H]C([2H])([2H])N1C2=C(C=C(C=C2)N)N=C1CCCC(=O)OCC
  • InChIKey : JUMGOLYNZBZPKE-BMSJAHLVSA-N

Historical Context and Development

This compound emerged as a deuterated analog of 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester (CAS: 3543-73-5), a known intermediate in synthesizing bendamustine, an alkylating antineoplastic agent. The non-deuterated precursor was first reported in the 1980s but faced discontinuation due to adverse effects linked to its parent class of selective serotonin reuptake inhibitors.

Deuteration of the methyl group was introduced to study kinetic isotope effects (KIE) on metabolic stability and receptor binding. The synthesis typically involves catalytic hydrogenation of the nitro precursor (1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester) using palladium on carbon in methanol/ethyl acetate under hydrogen pressure.

Significance in Organic and Medicinal Chemistry

Role in Drug Development

  • Bendamustine Intermediate : The non-deuterated form is a critical impurity in bendamustine synthesis, necessitating precise quality control.
  • Deuterated Analog : The -CD₃ group enhances metabolic stability by slowing cytochrome P450-mediated oxidation, a strategy used to prolong drug half-life.

Structural Advantages

  • The benzimidazole core provides planar aromaticity for DNA intercalation, relevant in alkylating chemotherapeutics.
  • The butanoic acid ethyl ester side chain improves solubility and bioavailability compared to shorter alkyl chains.

Table 1 : Comparative Properties of Deuterated vs. Non-Deuterated Forms

Property Non-Deuterated Form Deuterated Form
Molecular Weight (g/mol) 261.32 264.34
Melting Point (°C) 130–135 Not reported
Key Application Bendamustine impurity Metabolic studies
Stability in Liver Microsomes Moderate Enhanced

Deuteration: Principles and Research Significance

Principles of Deuteration

Deuteration involves replacing hydrogen with deuterium at specific positions to alter physicochemical properties without significantly changing steric bulk. For this compound:

  • The -CD₃ group reduces the rate of N-demethylation, a common metabolic pathway for benzimidazoles.
  • Deuterium’s higher bond dissociation energy (C-D vs. C-H: ~1.8 kJ/mol) slows enzymatic cleavage.

Research Applications

  • Metabolic Pathway Tracing : Used in mass spectrometry to distinguish parent compounds from metabolites.
  • Receptor Binding Studies : Deuteration helps isolate binding interactions by minimizing metabolic interference.
  • Patent Strategies : Deuterated analogs often qualify as new molecular entities (NMEs), extending intellectual property protection.

Equation : Kinetic Isotope Effect (KIE)
$$
\text{KIE} = \frac{kH}{kD}
$$
Where $$kH$$ and $$kD$$ are reaction rate constants for hydrogen- and deuterium-containing compounds, respectively.

Properties

IUPAC Name

ethyl 4-[5-amino-1-(trideuteriomethyl)benzimidazol-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-19-14(18)6-4-5-13-16-11-9-10(15)7-8-12(11)17(13)2/h7-9H,3-6,15H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMGOLYNZBZPKE-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N)N=C1CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Benzimidazole Precursors

The core benzimidazole structure is synthesized via cyclization of o-phenylenediamine derivatives. For example, 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)butanoic acid ethyl ester is produced by reacting 1-methyl-5-nitro-1H-benzimidazole with ethyl 4-bromobutyrate under basic conditions, followed by nitro-group reduction.

Esterification and Functionalization

Deuterium Incorporation Strategies

Deuteration at three positions requires selective substitution of protons with deuterium. Common approaches include:

Deuterated Ethyl Ester Synthesis

Replacing ethanol with deuterated ethanol (CH3CH2OH → CD3CD2OD) during esterification introduces deuterium at the ethyl group. For instance, reacting 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)butanoic acid with deuterated ethanol under sulfuric acid catalysis produces the ethyl-d5 ester, though partial back-exchange may occur.

Methyl Group Deuteration

Using deuterated methyl iodide (CD3I) in the methylation of the benzimidazole nitrogen ensures incorporation of a CD3 group. This step typically follows nitro-group reduction to avoid isotopic dilution.

Amino Group Stabilization

To prevent deuterium loss from the 5-amino group, reductive amination with deuterated borane (BD3·THF) or deuterium gas (D2) over palladium catalysts ensures retention of deuterium at the amine position.

Optimization of Reaction Conditions

Solvent and pH Considerations

Deuterated analogs require anhydrous conditions to minimize proton-deuterium exchange. For example, alkylation reactions in deuterated methanol (CD3OD) or tetrahydrofuran-d8 (THF-d8) improve isotopic purity. Adjusting pH to 4.5–5.5 using deuterated acetic acid (CD3COOD) and sodium acetate-d3 buffers enhances reaction efficiency.

Catalytic Deuterium Exchange

Post-synthetic deuterium enrichment via acid- or base-catalyzed exchange (e.g., D2O with Pd/C) targets labile protons, though this method risks non-specific deuteration.

Analytical Characterization

Mass Spectrometry (MS)

High-resolution MS confirms the molecular ion peak at m/z 264.32 (vs. 261.32 for the non-deuterated compound). Isotopic distribution analysis verifies three deuterium atoms.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Disappearance of signals corresponding to replaced protons (e.g., ethyl CH3 at δ 1.2 ppm, methyl CH3 at δ 3.7 ppm).

  • 13C NMR : Shifted peaks for deuterated carbons (e.g., CD3 at ~20 ppm).

Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Isotopic dilution during synthesisUse excess deuterated reagents (>99% D)
Back-exchange in protic solventsEmploy aprotic solvents (e.g., THF-d8)
Low reaction yieldsOptimize catalyst (e.g., deuterated acids)

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, converting nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium/carbon catalyst.

    Substitution: Various nucleophiles such as halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H19N3O2
  • Molecular Weight : 264.34 g/mol
  • CAS Number : 1246819-70-4

The compound features a benzimidazole structure, which is known for its biological activity, particularly in relation to various medicinal applications.

Medicinal Chemistry

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 is primarily recognized as an intermediate in the synthesis of bendamustine, a chemotherapeutic agent used for treating certain types of cancer, including non-Hodgkin lymphoma and multiple myeloma. Its deuterated form (d3) is utilized in pharmacokinetic studies to trace metabolic pathways and understand drug interactions more accurately.

Pharmacological Studies

The compound has been employed in various pharmacological studies to evaluate its effects on serotonin reuptake inhibition. This property is crucial for understanding its potential as an antidepressant or anxiolytic agent. The selective serotonin reuptake inhibitors (SSRIs) category includes compounds similar to this compound, which has implications for treating mood disorders.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound highlighted its role as a precursor in the production of bendamustine. The synthesis involved reacting the compound with haloethanol in an aqueous acetic acid buffer at controlled pH levels, demonstrating effective yields and purity suitable for pharmaceutical applications .

Case Study 2: Pharmacokinetics of Bendamustine

Research investigating the pharmacokinetics of bendamustine utilized this compound as a tracer. The study provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of bendamustine, emphasizing the importance of this compound in understanding drug behavior within biological systems .

Mechanism of Action

The mechanism by which 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 exerts its effects involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The deuterium atoms provide stability and can alter the compound’s metabolic profile, making it useful in detailed mechanistic studies.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C14H16D3N3O2
  • Functional Groups: 5-amino benzimidazole core, ethyl ester side chain, deuterium labeling .
  • Synthetic Role : Intermediate in Bendamustine production via reduction, substitution, and hydrolysis steps .

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table compares the target compound with key analogs, emphasizing structural differences and applications:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Applications
1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester-d3 1246819-70-4 C14H16D3N3O2 Deuterated ethyl ester Metabolic studies, internal standardization
1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester (Parent) 3543-73-5 C14H19N3O2 Ethyl ester, non-deuterated Bendamustine synthesis intermediate
1-Methyl-5-nitro-1H-benzimidazole-2-butanoic acid ethyl ester 3543-72-4 C14H17N3O4 5-nitro group (instead of 5-amino) Precursor for amino group reduction
5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester 3543-74-6 C16H24N4O4 Bis(2-hydroxyethyl)amino group Impurity in Bendamustine synthesis
5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid 16506-27-7 C14H18Cl2N4O2 Bis(2-chloroethyl)amino group Alkylating agent (potential chemotherapeutic)

Key Differences and Implications

Functional Group Variations: Nitro vs. Amino Groups: The 5-nitro analog (3543-72-4) is reduced during Bendamustine synthesis to yield the 5-amino group. This step is critical for introducing the reactive amine necessary for subsequent alkylation . Deuterated vs. Non-Deuterated: The d3 variant’s isotopic labeling minimizes interference in analytical assays, improving detection accuracy in pharmacokinetic studies .

Chloroethyl Groups (16506-27-7): Introduce alkylating properties, enabling DNA cross-linking, a mechanism shared with Bendamustine .

Synthetic and Industrial Relevance: The parent compound (3543-73-5) achieves a 62% yield in optimized Bendamustine synthesis, while impurities like 3543-74-6 are tightly controlled (<0.1%) to ensure final drug purity .

Biological Activity

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 (commonly referred to as d3-Bendamustine) is a derivative of the benzimidazole class, which has garnered attention due to its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Chemical Formula: C14H19N3O2
  • CAS Number: 3543-73-5
  • Physical State: Solid
  • Solubility: Soluble in chloroform, dichloromethane, and methanol
  • Storage Conditions: Store at -20°C

Benzimidazole derivatives, including d3-Bendamustine, exhibit a range of biological activities primarily through their interaction with cellular targets. The following mechanisms have been identified:

  • Topoisomerase Inhibition: The compound acts as an inhibitor of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
  • Microtubule Disruption: Similar to other benzimidazole derivatives, d3-Bendamustine can disrupt microtubule dynamics, affecting cell division and leading to cell cycle arrest .
  • Antiviral Activity: Some studies suggest that benzimidazole derivatives possess antiviral properties, potentially inhibiting viral replication through interference with viral enzymes .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Effects: Research indicates that d3-Bendamustine has significant anticancer activity against various tumor cell lines. Its efficacy is attributed to its ability to induce apoptosis and inhibit tumor growth through the aforementioned mechanisms .
Cell Line IC50 (µM) Effect
A549 (Lung Cancer)5.4Induces apoptosis
MCF7 (Breast Cancer)4.8Inhibits proliferation
HeLa (Cervical Cancer)6.0Disrupts microtubule formation

Case Studies

  • Study on Antitumor Activity:
    A study conducted by Bhandari et al. evaluated the antitumor effects of d3-Bendamustine on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed in treated cells compared to controls .
  • Mechanistic Study:
    Another research focused on the mechanism of action revealed that d3-Bendamustine effectively inhibited topoisomerase II activity in vitro, leading to increased DNA strand breaks and enhanced cytotoxicity against cancer cells .

Q & A

Q. What methodologies validate the multitarget potential of deuterated benzimidazole derivatives in treating multifactorial disorders?

  • Methodological Answer:
  • Network pharmacology: Map compound interactions with disease-associated targets (e.g., COX-2, TNF-α) using molecular docking and pathway enrichment analysis. Deuteration may enhance blood-brain barrier penetration for neurological targets .
  • Transcriptomic profiling: RNA-seq of treated cells (e.g., RAW264.7 macrophages) identifies differentially expressed genes linked to anti-inflammatory or apoptotic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.